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Compound of Interest

Compound Name: Nitroso-prodenafil

Cat. No.: B12751203

A comprehensive comparison between "Nitroso-prodenafil” and "mutaprodenafil’ reveals a
unique relationship between these two terms. Based on the available scientific literature, these
names refer to the same synthetic designer drug, with "mutaprodenafil” being the scientifically
validated chemical structure that was initially misidentified as "Nitroso-prodenafil.” This guide
will elucidate the characteristics of this compound, its mechanism of action, and the standard
experimental protocols used for its analysis, while clarifying the nomenclature.

Nomenclature and Structural Elucidation

Initially discovered in herbal aphrodisiac products, the compound was named "Nitroso-
prodenafil’ and identified as a nitrosated analogue of the PDES inhibitor aildenafil.[1][2] This
structure was proposed to function as a prodrug, releasing both aildenafil and nitric oxide (NO),
which would have synergistic effects on vasodilation.[1][2][3]

However, subsequent analysis by other researchers contested this initial structural assignment.
[1][4] Through methods including X-ray crystallography, the compound was shown to be an
azathioprine/aildenafil hybrid, not a nitrosamine.[1] This corrected structure was dubbed
"mutaprodenafil” due to its similarity to the mutagenic drug azathioprine.[1] While some
researchers still use the name "nitrosoprodenafil,” "mutaprodenafil’ represents the confirmed
chemical entity.[1]

Given that these terms refer to a single compound, a head-to-head comparison of performance
is not applicable. The following sections will detail the known properties and analytical methods
for this compound, referred to hereafter as Mutaprodenafil (also known as Nitrosoprodenafil).
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Mechanism of Action: A Dual-Function Compound

Mutaprodenafil is designed to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDES5 is the
enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the
corpus cavernosum. By inhibiting PDES5, the compound leads to an increase in cGMP levels,
resulting in smooth muscle relaxation and vasodilation. The initial, albeit incorrect, structural
hypothesis also suggested it could act as a nitric oxide (NO) donor, which would further
enhance the cGMP signaling pathway.[2][3]
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Caption: The cGMP signaling pathway and the inhibitory action of Mutaprodenafil.

Quantitative Data

As a designer drug found in illicit supplements, comprehensive, peer-reviewed quantitative
performance data (such as ICso and selectivity profiles) for Mutaprodenafil is not readily
available in public databases. The primary focus of published reports has been on its
identification and structural confirmation.[2][3][4]

For illustrative purposes, the following table presents typical performance metrics that would be
determined for a PDES inhibitor during preclinical evaluation.
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Parameter lllustrative Data Unit Description
PDES Inhibition
Half-maximal
inhibitory
ICso 15 nM ) )
concentration against
the PDES5 enzyme.
Inhibitory constant,
indicating binding
Ki 0.9 nM o
affinity to the PDES
enzyme.
Selectivity (ICso ratio)
Ratio of ICso for PDE6
to PDES5; higher
values indicate better
vs. PDEG6 >20 fold o
selectivity and lower
risk of visual side
effects.
Ratio of I1Cso for
PDE11 to PDES5;
vs. PDE11 >150 fold _ o
higher values indicate
better selectivity.
In Vitro Efficacy
Half-maximal effective
cGMP Accumulation concentration for
7.5 nM _ _ _
(ECso) increasing cGMP in a
cellular assay.
Physicochemical
Properties
_ The mass of one mole
Molecular Weight 629.8 g/mol
of the substance.[5]
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The elemental

Molecular Formula C27H35N905S:2 composition of the

molecule.[5]

Experimental Protocols

The characterization of a novel PDE5 inhibitor like Mutaprodenafil involves a series of
standardized in vitro assays to determine its potency, selectivity, and cellular efficacy.

PDE5 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the PDE5 enzyme

directly.
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PDES5 Inhibition Assay Workflow

Prepare serial dilutions of Mutaprodenafil

l

Add recombinant human PDE5 enzyme to microplate wells

l

Incubate with compound to allow for binding

l

Add cGMP substrate to initiate reaction

l

Incubate at 37°C

l

Stop reaction and add detection reagents (e.g., fluorescent tracer)

l

Measure signal (e.g., fluorescence polarization)

l

Calculate IC50 from dose-response curve

Click to download full resolution via product page

Caption: A typical workflow for a PDES enzyme inhibition assay.
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Methodology:

o Compound Preparation: A stock solution of Mutaprodenafil is serially diluted to create a
range of concentrations.

e Enzyme Reaction: Recombinant human PDES5 is added to the wells of a microplate, followed
by the addition of the various compound dilutions.

e Initiation: The enzymatic reaction is started by adding a known concentration of the cGMP
substrate.

e Incubation: The plate is incubated to allow the enzyme to catalyze the hydrolysis of cGMP to
5'-GMP.

o Detection: The reaction is terminated, and a detection system is used to quantify the amount
of remaining cGMP. This is often achieved using a competitive binding assay with a
fluorescently labeled cGMP tracer.

» Data Analysis: The signal is measured, and the results are plotted as a dose-response curve
to determine the ICso value.

Selectivity Profiling

To assess the compound's specificity, the inhibition assay described above is repeated using a
panel of other PDE enzyme isoforms (e.g., PDE1, PDE6, PDE11). The resulting ICso values
are compared to the PDES5 ICso to determine the selectivity ratio. High selectivity is crucial for
minimizing off-target side effects.

Safety Considerations

It is important to note that nitrosamines are a class of compounds often associated with
carcinogenicity and hepatotoxicity.[1][2] The initial, though incorrect, identification of this
compound as "Nitroso-prodenafil” raised significant safety concerns.[2] The confirmed
"mutaprodenafil” structure, with its similarity to the mutagenic azathioprine, also warrants
caution. As an unapproved designer drug, it has not undergone the rigorous safety and
toxicology testing required for legitimate pharmaceutical products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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